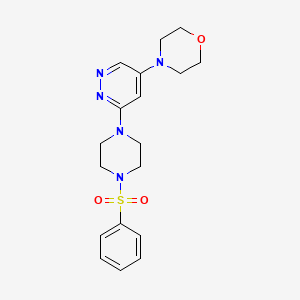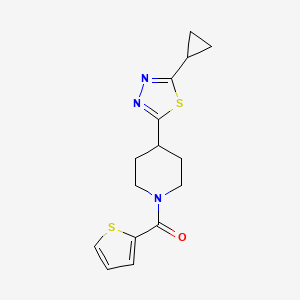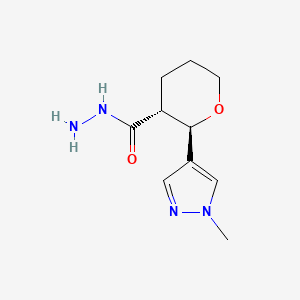![molecular formula C12H9N5O3S2 B2895609 3-METHYL-7-{[(3-NITROPHENYL)METHYL]SULFANYL}-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE CAS No. 869074-81-7](/img/structure/B2895609.png)
3-METHYL-7-{[(3-NITROPHENYL)METHYL]SULFANYL}-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-7-{[(3-NITROPHENYL)METHYL]SULFANYL}-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE is a heterocyclic compound that belongs to the class of thiadiazolo-triazines This compound is characterized by its unique structure, which includes a thiadiazole ring fused with a triazine ring, and a nitrophenyl group attached via a methylsulfanyl linkage
Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, a class to which this compound belongs, have the ability to disrupt processes related to dna replication .
Mode of Action
The compound interacts with its targets by inhibiting the replication of both bacterial and cancer cells
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to DNA replication, given its ability to inhibit this process . The downstream effects of this disruption could include halted cell growth and proliferation, particularly in bacterial and cancer cells .
Pharmacokinetics
The compound’s molecular formula is c 12 h 9 n 5 o 3 s 2, and it has an average mass of 335362 Da . These properties may influence its pharmacokinetics, including its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are likely to include disruption of DNA replication processes, leading to inhibited growth and proliferation of bacterial and cancer cells .
Preparation Methods
The synthesis of 3-METHYL-7-{[(3-NITROPHENYL)METHYL]SULFANYL}-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 3-nitrobenzyl chloride with 3-methyl-1,2,4-triazine-5-thiol in the presence of a base to form the desired product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) under reflux conditions .
Chemical Reactions Analysis
3-METHYL-7-{[(3-NITROPHENYL)METHYL]SULFANYL}-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as palladium on carbon, and bases like sodium hydroxide (NaOH). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-METHYL-7-{[(3-NITROPHENYL)METHYL]SULFANYL}-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its potential biological activities, it is being investigated for its anticancer properties and as a possible therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as dyes and pigments.
Comparison with Similar Compounds
Similar compounds to 3-METHYL-7-{[(3-NITROPHENYL)METHYL]SULFANYL}-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE include other thiadiazole and triazine derivatives. Some examples are:
1,3,4-Thiadiazole derivatives: Known for their antimicrobial and antifungal activities.
1,2,4-Triazine derivatives: Exhibiting anticancer and antiviral properties.
Properties
IUPAC Name |
3-methyl-7-[(3-nitrophenyl)methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O3S2/c1-7-10(18)16-11(14-13-7)22-12(15-16)21-6-8-3-2-4-9(5-8)17(19)20/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDKIBDCCQZXFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(S2)SCC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,4-dichlorophenoxy)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)propan-1-one](/img/structure/B2895528.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-naphthamide](/img/structure/B2895529.png)



![(4E,7R,11S)-7-Amino-11-methyl-2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2895536.png)


![1-{2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione](/img/structure/B2895539.png)
![[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2895541.png)
![Methyl 4h,5h,6h,7h-thieno[3,2-b]pyridine-6-carboxylate hydrochloride](/img/structure/B2895544.png)
![1-(3-chlorophenyl)-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea](/img/structure/B2895545.png)
![1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B2895547.png)
![3-({1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)pyrrolidin-2-one](/img/structure/B2895549.png)
